5-氯-1-甲基-3-三氟甲基-1H-吡唑-4-羧酸乙酯

描述

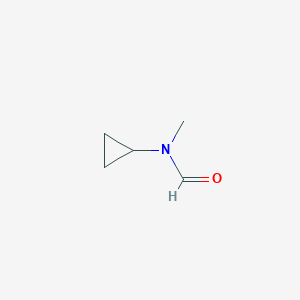

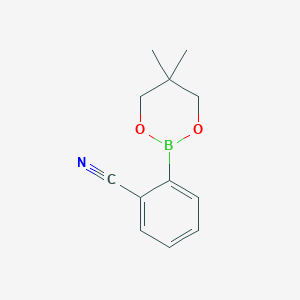

“5-Chloro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid ethyl ester” is a chemical compound. Its empirical formula is C6H4ClF3N2O2 and it has a molecular weight of 228.56 . It is an important intermediate of pesticides .

Synthesis Analysis

The compound can be synthesized by sodium cyanoacetate via condensation, acylation, cyclization, and hydrolysis . The condensation reaction is carried out at 4045℃ for 5 h, using ethanol as a solvent . During acylation, TEA is used as an acid-capturer, and trifluoroacetyl chloride is used to replace phosgene as an acylating reagent . The cyclization reaction is carried out in a mixed solvent of methanol and water .Molecular Structure Analysis

The structures of the intermediates and product were confirmed by 1H-NMR . The SMILES string representation of the compound isCn1nc(c(C(O)=O)c1Cl)C(F)(F)F . Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation, acylation, and cyclization . The specific reaction conditions and reagents have been optimized for high yields and moderate reaction conditions .Physical And Chemical Properties Analysis

The compound has a melting point of 84-86°C . It is predicted to have a boiling point of 285.6±40.0 °C and a density of 1.56±0.1 g/cm3 . It is slightly soluble in DMSO and methanol .科学研究应用

Agrochemicals and Crop Protection

The trifluoromethylpyridine (TFMP) moiety, present in this compound, plays a crucial role in protecting crops from pests. Notably, fluazifop-butyl, the first TFMP derivative introduced to the agrochemical market, paved the way for more than 20 new TFMP-containing agrochemicals with ISO common names. These derivatives owe their biological activities to the unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety .

Pharmaceutical Applications

Several TFMP derivatives find use in the pharmaceutical industry. Five pharmaceutical products containing the TFMP moiety have received market approval, and numerous candidates are currently undergoing clinical trials. The fluorine atom’s distinctive properties contribute to the efficacy of these compounds, making them promising candidates for novel drug development .

Veterinary Applications

In addition to human medicine, TFMP derivatives have applications in veterinary products. Two veterinary products containing the TFMP moiety have been granted market approval, highlighting their potential in animal health .

Toxoplasma gondii Inhibitors

3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid is used in the synthesis of diaryl ether inhibitors targeting Toxoplasma gondii enoyl reductase. These inhibitors hold promise for combating this parasitic infection .

D-Amino Acid Oxidase (DAO) Inhibition

3-Methylpyrazole-5-carboxylic acid, a close relative of our compound, acts as a potent and selective DAO inhibitor. It protects DAO cells from oxidative stress induced by D-Serine, which has implications for neurological health .

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, including those with hydrazine-coupled pyrazoles, exhibit diverse pharmacological effects. Some of these compounds demonstrate potent antileishmanial and antimalarial activities, making them relevant for infectious disease research .

安全和危害

作用机制

Target of Action

Similar compounds have been known to target enzymes such assuccinate dehydrogenase and Toxoplasma gondii enoyl reductase . These enzymes play crucial roles in various biochemical pathways, including the citric acid cycle and fatty acid synthesis, respectively .

Mode of Action

It’s worth noting that the trifluoromethyl group attached to the pyrazole ring could potentially enhance the compound’s potency towards its targets by lowering the pk_a of the cyclic carbamate, thereby facilitating key hydrogen bonding interactions with the protein .

Biochemical Pathways

This interference could lead to downstream effects such as disruption of energy production and lipid metabolism within the cell .

Pharmacokinetics

The presence of the trifluoromethyl group could potentially enhance the compound’s lipophilicity, which may improve its absorption and distribution within the body .

Result of Action

Based on the potential targets and biochemical pathways affected, it could potentially disrupt cellular energy production and lipid metabolism, leading to cell death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of other chemicals or compounds in the environment could potentially affect the compound’s stability and reactivity . Furthermore, the compound’s efficacy could be influenced by factors such as pH, temperature, and the presence of other competing substrates .

属性

IUPAC Name |

ethyl 5-chloro-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClF3N2O2/c1-3-16-7(15)4-5(8(10,11)12)13-14(2)6(4)9/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWBQVJHFSINUJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1C(F)(F)F)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid ethyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(2-chloroethyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3024901.png)

![4-Chloro-3-(5-[(e)-2-nitrovinyl]-2-furyl)benzoic acid](/img/structure/B3024904.png)

![(2Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enamide](/img/structure/B3024905.png)